molecular formula C19H17N5O B11183250 6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11183250
M. Wt: 331.4 g/mol
InChI Key: GKWOGPBCJVCUFZ-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be constructed via an intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid.

    Formation of Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The benzofuran moiety is then coupled with the triazine core under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The triazine core can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and triazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety may yield benzofuran-2-carboxylic acid derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the triazine core can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-benzofuran-2-yl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17N5O/c1-11-6-5-8-14(12(11)2)21-19-23-17(22-18(20)24-19)16-10-13-7-3-4-9-15(13)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)

InChI Key

GKWOGPBCJVCUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3)C

Origin of Product

United States

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